Ethyl 2-(2-bromophenyl)acetate
Overview
Description
Ethyl 2-(2-bromophenyl)acetate is a useful research compound. Its molecular formula is C10H11BrO2 and its molecular weight is 243.1 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Applications in Heterocycle Synthesis
Ethyl 2-(2-bromophenyl)acetate has been used as a building block in the synthesis of various heterocycles. For instance, it's employed in the base-induced intramolecular aza-Michael reaction to form N-phenylpyrrolidin-2-yl heterocycles, which are important in pharmaceutical and agrochemical industries due to their biological activities (Ramos, Nagem & Taylor, 2011). Additionally, this compound plays a role in the synthesis of new 6-membered rings attached to azoles, which are crucial in the development of drugs and other bioactive molecules (Allin, Bowman, Elsegood, McKee, Karim & Rahman, 2005).
2. Role in Crystallography and Molecular Structure Studies
This compound is also significant in crystallography and molecular structure studies. It has been used in the preparation of compounds whose crystal and molecular structures are crucial for understanding chemical properties and interactions, which can inform the design of new materials and drugs (Choi, Seo, Son & Lee, 2007).
3. Discovery in Green Chemistry
In the field of green chemistry, this compound is utilized in Suzuki coupling reactions, which are eco-friendly approaches to synthesizing biaryl compounds with potential anti-arthritic properties. These reactions emphasize the use of water as a primary solvent, highlighting the role of this compound in sustainable and environmentally friendly chemical processes (Costa, Pelotte, Simard, Syvinski & Deveau, 2012).
Safety and Hazards
Properties
IUPAC Name |
ethyl 2-(2-bromophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-2-13-10(12)7-8-5-3-4-6-9(8)11/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQXAVZPEZUJIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381621 | |
Record name | Ethyl 2-(2-bromophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2178-24-7 | |
Record name | Ethyl 2-(2-bromophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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